molecular formula C12H14N2O3S2 B3018711 4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B3018711
M. Wt: 298.4 g/mol
InChI Key: CDXRDBYUYNXZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a synthetic sulfonamide derivative incorporating a 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . Compounds based on the 2-aminothiazole sulfonamide structure have demonstrated a wide spectrum of pharmacological activities in research, including potent inhibitory effects against key enzymes . Specifically, related analogs have shown promise as inhibitors of urease, an enzyme linked to the pathogenesis of conditions like peptic ulcers and urinary stones, as well as α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in diabetes . The mechanism of action for this chemical class often involves targeted ligand-protein interactions, and in silico analyses suggest such compounds can exhibit strong binding affinities to enzymatic active sites . Furthermore, research on similar molecules indicates potential antioxidant properties through free radical scavenging activity . From a drug development perspective, compounds in this structural family are generally predicted to have high gastrointestinal absorption and be non-permeant to the blood-brain barrier, making them valuable pharmacological tools for preclinical research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-9-14-10(8-18-9)7-13-19(15,16)12-5-3-11(17-2)4-6-12/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXRDBYUYNXZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features, including a methoxy group, a thiazole ring, and a benzenesulfonamide moiety, contribute significantly to its pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize various parameters such as temperature, solvent choice, and catalysts to enhance yield and purity. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 263.32 g/mol

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity due to their ability to interfere with cellular processes. The thiazole moiety in this compound enhances its interaction with biological targets, potentially inhibiting enzyme activity or receptor binding.

A comparative analysis of similar compounds shows varying degrees of antimicrobial effectiveness:

Compound NameAntimicrobial ActivityUnique Aspects
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamideModerateEnhanced solubility
4-hydroxy-N-(thiazole-2-yl)benzenesulfonamideHighDifferent reactivity profile
4-fluoro-N-(thiazole-2-yl)benzenesulfonamideLowAltered electronic properties affecting activity

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The presence of the thiazole ring is critical for its cytotoxic activity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against different tumor cell lines.

A study highlighted the structure–activity relationship (SAR) of thiazole derivatives, revealing that modifications in the phenyl ring significantly affect their anticancer properties:

Compound IDIC50 (µg/mL)Target Cell LineComments
Compound 91.61 ± 1.92Bcl-2 JurkatHighly potent; structural modifications enhance activity
Compound 101.98 ± 1.22A-431Effective against multiple cell lines

The mechanism by which this compound exerts its biological effects involves competitive inhibition of enzymes and receptors. The thiazole moiety allows the compound to mimic natural substrates effectively, which is crucial for its therapeutic effects against various diseases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : In a study involving human cancer cell lines, treatment with this sulfonamide led to reduced cell viability and induced apoptosis in a dose-dependent manner.

Comparison with Similar Compounds

Key Structural Differences and Implications

Substituent Effects on the Benzene Ring: The methoxy group in the target compound is electron-donating, enhancing lipophilicity compared to the bromo-substituted analog in , which is electron-withdrawing and bulky. This difference may influence membrane permeability and target binding .

Heterocyclic Modifications :

  • Replacing the thiazole in the target compound with oxazole () alters electronic properties and hydrogen-bonding capacity, which could shift activity from antimicrobial to neurological targets .
  • The dihydrobenzothiazole in introduces conformational rigidity, possibly reducing metabolic degradation compared to the target’s simpler thiazole .

Functional Group Additions: The thiazolidinone carbonyl in ’s compound enables hydrogen bonding, enhancing interactions with enzymes or receptors, as seen in its fungicidal activity .

Physicochemical Data Comparison

Property Target Compound 4-Bromo Analog () 4-Methyl Analog ()
Molecular Weight ~313.4 g/mol 409.3 g/mol ~413.5 g/mol
Key Functional Groups Methoxy, thiazole Bromo, thiazole Methyl, oxazole
Lipophilicity (Predicted) Moderate High Moderate

The target compound’s lower molecular weight and methoxy group may improve solubility compared to its brominated analog, which has higher steric bulk .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization.

Sulfonylation : React 4-methoxybenzenesulfonyl chloride with 2-methyl-1,3-thiazol-4-ylmethanamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require adjusting stoichiometry or solvent polarity .

  • Key Characterization : Confirm via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 7.1–7.3 ppm) and LC-MS (expected [M+H]+^+ ~337.4 Da) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves sulfonamide linkage geometry and thiazole ring orientation. Example: Similar sulfonamides show planar benzene-thiazole dihedral angles of 85–90° .
  • NMR Spectroscopy : 13C^{13}C-NMR distinguishes the sulfonamide carbonyl (δ ~165 ppm) and thiazole C-2 (δ ~125 ppm). Compare with databases like PubChem or crystallographic reports .
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and methoxy C-O (1250 cm1^{-1}) .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or carbonic anhydrases via fluorescence polarization. IC50_{50} values are calculated using nonlinear regression (e.g., GraphPad Prism). Reference compounds (e.g., acetazolamide) validate assay conditions .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure. Normalize results to vehicle controls and report EC50_{50} ± SEM .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Cu(I)-ligand systems for coupling steps. For example, CuI/1,10-phenanthroline increases amidation efficiency by 15–20% .
  • Solvent Systems : Replace DCM with THF/water biphasic mixtures to improve solubility and reduce side products. Monitor via TLC (Rf_f ~0.4 in 3:7 ethyl acetate/hexane) .
  • Reaction Monitoring : Use in-situ IR or HPLC-MS to detect intermediates (e.g., sulfonyl chloride hydrolysis).

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Reproducibility : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence). For instance, discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration variations .
  • Structural Analogues : Compare with 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide (PubChem CID 86120981), where electron-withdrawing substituents enhance potency by 3-fold .
  • Meta-Analysis : Apply QSAR models to identify critical substituents (e.g., methoxy vs. methyl groups) affecting binding entropy .

Q. What computational strategies predict binding modes of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4WKQ for carbonic anhydrase II). Parameterize the sulfonamide group with AM1-BCC charges and assess binding energy (ΔG ≤ -8 kcal/mol suggests high affinity) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of the thiazole-protein π-stacking interactions (e.g., with Phe131 in EGFR) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogues with modified methoxy groups .

Q. How to address regioselectivity challenges in functionalizing the thiazole ring?

  • Methodological Answer :

  • Directing Groups : Introduce a temporary Boc-protected amine at C-5 of the thiazole to favor C-2 alkylation. Deprotect with TFA/CH2_2Cl2_2 post-reaction .
  • Metal-Mediated Coupling : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling at C-4, achieving >90% regioselectivity. Monitor by 1H^1H-NMR for byproduct formation (e.g., dimerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.